2-Hexyl-5-methylfuran

Catalog No.
S16110995
CAS No.
5312-82-3
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexyl-5-methylfuran

CAS Number

5312-82-3

Product Name

2-Hexyl-5-methylfuran

IUPAC Name

2-hexyl-5-methylfuran

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h8-9H,3-7H2,1-2H3

InChI Key

JDZXFYUVTMSRIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(O1)C

2-Hexyl-5-methylfuran, also known as 3(2H)-furanone, 2-hexyl-5-methyl-, is an organic compound with the molecular formula C11H18OC_{11}H_{18}O and a molecular weight of approximately 182.26 g/mol. This compound features a furan ring with a hexyl group and a methyl group attached, contributing to its distinctive chemical properties and potential applications in various fields. It is categorized as a natural substance and extractive, often noted for its flavoring properties in food and fragrance industries .

Typical of furan derivatives. These include:

  • Nucleophilic Substitution Reactions: The furan ring can undergo nucleophilic substitutions due to the presence of electrophilic centers.
  • Diels–Alder Reactions: The compound can react with dienophiles in Diels-Alder cycloaddition reactions, forming more complex cyclic structures .
  • Hydrogenation: The furan ring may be hydrogenated to yield tetrahydrofuran derivatives, which are valuable in organic synthesis.

The synthesis of 2-hexyl-5-methylfuran can be achieved through various methods, including:

  • Furan Ring Formation: Using hexyl and methyl precursors, the furan ring can be synthesized via cyclization reactions.
  • Chemical Transformations: Starting from simpler furan derivatives, chemical modifications such as alkylation or acylation can lead to the formation of 2-hexyl-5-methylfuran.
  • Natural Extraction: This compound can also be isolated from natural sources where it occurs as a volatile compound, particularly in certain plants and food products .

2-Hexyl-5-methylfuran has several notable applications:

  • Flavoring Agent: It is primarily used as a flavoring agent in food products due to its pleasant aroma and taste profile.
  • Fragrance Component: In the cosmetic industry, it serves as a fragrance component, although usage levels are regulated to ensure safety .
  • Potential Pharmacological Uses: Ongoing research may reveal additional applications in pharmaceuticals, particularly concerning its antioxidant properties.

Several compounds share structural similarities with 2-hexyl-5-methylfuran. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Ethyl-5-methylfuranC7H10OC_7H_{10}OShorter carbon chain; used as a flavoring agent .
3-HexylfuranC9H12OC_9H_{12}OLacks the methyl group; different flavor profile.
2-MethylfuranC5H6OC_5H_6OSimpler structure; widely studied for its reactivity .

Uniqueness of 2-Hexyl-5-Methylfuran

What sets 2-hexyl-5-methylfuran apart from these similar compounds is its unique combination of a longer hexyl chain and a specific methyl substitution on the furan ring. This configuration not only influences its flavor profile but also affects its reactivity and potential biological activities. The presence of both the hexyl and methyl groups enhances its volatility and aroma characteristics, making it particularly valuable in food and fragrance applications.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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